molecular formula C18H28N2O5S B12276790 Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid

Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid

Cat. No.: B12276790
M. Wt: 384.5 g/mol
InChI Key: XTTIVNPBSMYSBR-UHFFFAOYSA-N
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Description

Azabicyclo[3.2.0]heptane Core Topology

The azabicyclo[3.2.0]heptane core consists of a fused bicyclic system comprising a five-membered pyrrolidine ring and a four-membered azetidine ring. X-ray crystallographic studies of analogous compounds reveal a strained geometry due to the fusion of two small rings, with bond lengths and angles deviating from ideal values. Key structural parameters include:

Parameter Value Source
C2-N1 bond length 1.47 Å
N1-C7 bond length 1.49 Å
C2-N1-C7 bond angle 98.5°
Dihedral angle (C2-N1-C7-C6) 15.3°

The bicyclic system adopts a boat-like conformation for the seven-membered framework, minimizing steric strain between the tert-butyl carbamate group and the amino substituent at C7. The nitrogen atom at position 2 participates in partial conjugation with the carbonyl group of the tert-butyloxycarbonyl (Boc) protecting group, evidenced by a shortened C=O bond length (1.21 Å).

Tosylate Counterion Coordination Geometry

The 4-methylbenzenesulfonic acid (tosylate) counterion forms an ionic pair with the protonated amino group at C7. Crystallographic data indicate that the sulfonate group engages in three hydrogen bonds with the ammonium proton (N-H···O=S), with bond distances ranging from 1.8–2.1 Å. The tosylate anion adopts a trigonal pyramidal geometry around the sulfur atom, with S-O bond lengths averaging 1.45 Å and O-S-O angles of 109.5°.

Tosylate Property Value Source
S-O bond length 1.45 Å
O-S-O bond angle 109.5°
Melting point 105°C
Density 1.240 g/mL

The methyl group on the benzene ring induces steric shielding, limiting π-π interactions between adjacent aromatic systems and promoting ionic lattice stability.

Properties

Molecular Formula

C18H28N2O5S

Molecular Weight

384.5 g/mol

IUPAC Name

tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13;1-6-2-4-7(5-3-6)11(8,9)10/h7-9H,4-6,12H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

XTTIVNPBSMYSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2C1C(C2)N

Origin of Product

United States

Preparation Methods

The bicyclo[3.2.0]heptane framework is typically synthesized via a [2+2] cycloaddition or intramolecular alkylation. A widely cited approach involves the reaction of furan derivatives with electron-deficient olefins under photochemical conditions. For instance, irradiation of furan with maleic anhydride in dichloromethane yields the bicyclic adduct, which is subsequently hydrogenated to saturate the ring system.

Reaction Conditions :

  • Substrate : Furan, maleic anhydride
  • Catalyst : None (photochemical initiation)
  • Solvent : Dichloromethane
  • Temperature : 25°C (ambient)
  • Yield : 60–70%

Alternative methods employ transition-metal-catalyzed cyclizations. For example, palladium-catalyzed C–H activation of propargyl amines generates the bicyclic structure with enantiomeric excess >90%.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent reactions. This step typically involves treating the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP.

Typical Protocol :

  • Substrate : 7-Amino-2-azabicyclo[3.2.0]heptane (1.0 equiv)
  • Reagent : Boc anhydride (1.2 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C → room temperature
  • Reaction Time : 12 hours
  • Yield : 85–90%

Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate.

Tosylation and Salt Formation

The free amine is converted to its tosylate salt to enhance stability and crystallinity. This step involves reacting the Boc-protected amine with p-toluenesulfonic acid (TsOH) in a polar aprotic solvent.

Procedure :

  • Substrate : Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate (1.0 equiv)
  • Reagent : p-Toluenesulfonic acid monohydrate (1.1 equiv)
  • Solvent : Acetonitrile or ethanol
  • Temperature : Reflux (80°C for acetonitrile; 78°C for ethanol)
  • Reaction Time : 2–4 hours
  • Yield : 95–98%

Crystallization : The product precipitates upon cooling and is filtered to obtain the final tosylate salt as a white crystalline solid.

Optimization and Scalability

Industrial-scale production often employs continuous flow reactors to improve efficiency. For example, a two-step continuous process achieves a 75% overall yield with >99% purity. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Reaction Volume (L) 0.5–1.0 100–500
Temperature Control Ice bath Jacketed reactors
Purification Method Column chromatography Crystallization
Throughput (kg/day) 0.1–0.5 10–50

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

Key Data :

  • Melting Point : 142–144°C (decomposition observed above 150°C)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (s, 9H, Boc), 2.33 (s, 3H, Ts methyl), 3.15–3.45 (m, 4H, bicyclic CH₂), 7.12–7.78 (m, 4H, Ts aromatic)
  • HPLC Purity : ≥99.5% (C18 column, acetonitrile/water 70:30)

Challenges and Mitigation Strategies

  • Racemization During Boc Protection :

    • Cause : Base-induced epimerization at the amine center.
    • Solution : Use DMAP as a milder base at 0°C.
  • Low Crystallinity of Tosylate Salt :

    • Cause : Solvent choice affects crystal lattice formation.
    • Solution : Switch from ethanol to acetonitrile for higher yield.
  • Byproduct Formation in Cycloaddition :

    • Cause : Competing [4+2] Diels-Alder pathways.
    • Solution : Use UV light at 254 nm to favor [2+2] selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18_{18}H28_{28}N2_{2}O5_{5}S
Molecular Weight : 384.5 g/mol
IUPAC Name : tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate; 4-methylbenzenesulfonic acid
CAS Number : 1251015-62-9

The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity.

Organic Synthesis

Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate serves as a building block in organic synthesis . It is utilized in the preparation of more complex molecules through various reactions, including:

  • Nucleophilic Substitution Reactions : The amino group can be substituted with other functional groups, allowing for the creation of derivatives with tailored properties.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate to yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Biological Research

This compound is being investigated for its potential as a biochemical probe in enzyme mechanism studies. Its structure allows it to interact with specific enzymes, potentially acting as an inhibitor or activator, which can elucidate biochemical pathways and cellular processes .

Medicinal Chemistry

In medicinal chemistry, tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is explored for its therapeutic applications :

  • Drug Development : It serves as a precursor for synthesizing novel pharmaceutical compounds aimed at treating various diseases.
  • Targeted Therapy : The compound's ability to selectively inhibit certain biological pathways makes it a candidate for targeted therapies in diseases such as cancer and neurodegenerative disorders .

Industrial Applications

In industry, the compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties and reactivity profiles .

Case Study 1: Organic Synthesis

A study demonstrated the utility of tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate in synthesizing complex organic molecules through nucleophilic substitution reactions. The researchers successfully modified the amino group to create derivatives with enhanced solubility and biological activity.

Case Study 2: Enzyme Mechanism Investigation

In another study, researchers employed this compound as a probe to investigate enzyme mechanisms involved in metabolic pathways. The findings revealed that the compound could inhibit specific enzymes, leading to insights into potential therapeutic targets for metabolic disorders.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to analogs based on bicyclic core structure , substituents , and functional groups (Table 1).

Table 1: Structural Features of Azabicyclo Compounds
Compound Name Bicyclo System Substituents Molecular Formula Key Evidence
Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate [3.2.0] 7-Amino, 2-tert-butyl ester C₁₁H₂₀N₂O₂
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 6-Oxo, 2-tert-butyl ester C₁₁H₁₇NO₃
tert-Butyl (1R,5R)-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate [3.2.0] 7-Oxo, 2-tert-butyl ester C₁₁H₁₇NO₃
tert-Butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate [3.2.0] 6-Amino, 2-tert-butyl ester C₁₀H₁₇N₂O₂
Clavulanate Potassium [3.2.0] 3-(2-Hydroxyethylidene), 7-oxo C₈H₈KNO₅

Key Observations :

  • Ring System : The [3.2.0] system (target compound) is smaller than [2.2.1], influencing strain and reactivity .
  • Substituents: The 7-amino group distinguishes the target from oxo derivatives (e.g., ) and diaza analogs ().
  • Salt Forms : Unlike clavulanate potassium (a β-lactamase inhibitor), the target uses 4-methylbenzenesulfonic acid for stabilization .

Physicochemical Properties

Limited solubility and stability data are available for the target compound, but comparisons are drawn from analogs (Table 2).

Table 2: Physicochemical Comparison
Compound Solubility Stability Molecular Weight (g/mol) LogP
Target Compound Likely low (tert-butyl ester) Acid-sensitive (ester hydrolysis) 212.29 ~1.5 (predicted)
tert-Butyl 6-oxo-[2.2.1]heptane analog Moderate (polar oxo group) Stable under neutral conditions 211.26 1.2
Clavulanate Potassium High (ionic form) Degrades in acidic conditions 237.25 -1.3

Key Findings :

  • The tert-butyl ester in the target compound reduces solubility compared to ionic clavulanate .
  • Amino groups (e.g., target vs. diaza analogs) may enhance hydrogen bonding but increase sensitivity to oxidation .

Biological Activity

Tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its interaction with biological targets such as nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and an amino group attached to a bicyclic framework, specifically at the 7-position. Its molecular formula is C13H19N1O2SC_{13}H_{19}N_{1}O_{2}S with a molecular weight of approximately 273.36 g/mol. The presence of the azabicyclic structure is crucial for its biological interactions.

The biological activity of tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is primarily attributed to its ability to interact with nAChRs. These receptors play a vital role in neurotransmission and are implicated in various neurological conditions. The compound's structure allows it to fit into the receptor's binding sites, potentially modulating neurotransmitter release and influencing synaptic transmission.

Biological Activity

Research indicates that compounds similar to tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate exhibit various biological activities, including:

  • Neuroprotective Effects : Studies suggest that derivatives can protect neurons from oxidative stress and excitotoxicity.
  • Antinociceptive Properties : Some azabicyclic compounds have shown promise in reducing pain perception.
  • Antidepressant-like Effects : There is emerging evidence that these compounds may influence mood regulation through their action on cholinergic systems.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of related compounds:

  • Neuroprotection Study : A study demonstrated that a related azabicyclic compound significantly reduced neuronal death in models of Parkinson's disease by enhancing dopamine signaling through nAChRs .
  • Antinociception Research : Another study reported that a derivative exhibited significant antinociceptive effects in rodent models, suggesting potential applications for pain management .
  • Mood Regulation : Research indicated that certain bicyclic compounds could mimic antidepressant effects in animal models by increasing serotonin levels, highlighting their therapeutic potential in mood disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedKey Findings
Azabicyclic ANeuroprotectionParkinson's modelReduced neuronal death by enhancing dopamine signaling
Azabicyclic BAntinociceptiveRodent pain modelSignificant reduction in pain perception
Azabicyclic CAntidepressant-likeDepression modelIncreased serotonin levels, improved mood

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization strategies and protective group chemistry. For bicyclic azabicyclo systems, a multi-step route using tert-butyl carbamate protection (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) is common. Key steps include:

  • Cyclization : Intramolecular amidation or alkylation to form the bicyclic core.
  • Amino Group Introduction : Reductive amination or nucleophilic substitution at the 7-position.
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis .
    • Reference : Similar synthetic strategies for tert-butyl-protected azabicyclo compounds are documented in pharmaceutical intermediate syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Standard analytical techniques include:

  • HPLC : To assess purity and detect impurities (e.g., residual solvents or byproducts).
  • NMR Spectroscopy : ¹H/¹³C NMR for confirming bicyclic structure, tert-butyl group integrity, and sulfonic acid protonation state.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : Consistency with literature values (if available) .
    • Reference : Pharmacopeial standards for related bicyclic β-lactams emphasize HPLC and spectroscopic validation .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during the synthesis of the 2-azabicyclo[3.2.0]heptane core?

  • Methodological Answer : Stereochemical control is critical for biological activity. Advanced methods include:

  • Chiral Auxiliaries : Use of enantioselective catalysts (e.g., palladium or organocatalysts) during cyclization.
  • Dynamic Kinetic Resolution : For thermodynamically controlled stereoselectivity in ring-forming steps.
  • X-ray Crystallography : To confirm absolute configuration of intermediates .
    • Reference : Studies on clavulanic acid analogues highlight the role of chiral intermediates in bicyclic systems .

Q. How does the 4-methylbenzenesulfonic acid counterion influence solubility and stability?

  • Methodological Answer : The sulfonic acid counterion enhances aqueous solubility via salt formation. Stability studies should assess:

  • pH-Dependent Degradation : Accelerated stability testing at pH 1–13 (e.g., HPLC monitoring).
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Hygroscopicity : Dynamic vapor sorption (DVS) to evaluate moisture sensitivity .
    • Reference : Stability protocols for amoxicillin-clavulanic acid mixtures provide a model for counterion impact studies .

Q. What mechanistic insights exist for the reactivity of the 7-amino group in this compound?

  • Methodological Answer : The 7-amino group’s nucleophilicity can be studied via:

  • Kinetic Experiments : Reactivity with electrophiles (e.g., acylating agents) under varying conditions.
  • Computational Modeling : DFT calculations to predict reaction pathways and transition states.
  • Isotopic Labeling : ¹⁵N-labeled amines to track substitution or elimination pathways .
    • Reference : Rotational barriers in similar N-acyl bicyclo systems inform mechanistic models .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reaction Scale : Optimization via microfluidic or flow chemistry for reproducibility.
  • Byproduct Identification : LC-MS/MS to trace low-abundance impurities.
  • Catalyst Screening : High-throughput experimentation (HTE) to identify optimal conditions .
    • Reference : Case studies on tert-butyl diazabicyclo intermediates highlight scale-dependent yield variations .

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